2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester 2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
Brand Name: Vulcanchem
CAS No.: 67584-61-6
VCID: VC17975100
InChI: InChI=1S/C13H12F13NO4S/c1-6(2)7(28)31-5-4-27(3)32(29,30)13(25,26)11(20,21)9(16,17)8(14,15)10(18,19)12(22,23)24/h1,4-5H2,2-3H3
SMILES:
Molecular Formula: C6F13SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2
C13H12F13NO4S
Molecular Weight: 525.28 g/mol

2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester

CAS No.: 67584-61-6

Cat. No.: VC17975100

Molecular Formula: C6F13SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2
C13H12F13NO4S

Molecular Weight: 525.28 g/mol

* For research use only. Not for human or veterinary use.

2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester - 67584-61-6

Specification

CAS No. 67584-61-6
Molecular Formula C6F13SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2
C13H12F13NO4S
Molecular Weight 525.28 g/mol
IUPAC Name 2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C13H12F13NO4S/c1-6(2)7(28)31-5-4-27(3)32(29,30)13(25,26)11(20,21)9(16,17)8(14,15)10(18,19)12(22,23)24/h1,4-5H2,2-3H3
Standard InChI Key MVZJFKDUUZOQFM-UHFFFAOYSA-N
Canonical SMILES CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a methacrylate backbone (CH2=C(CH3)COO\text{CH}_2=\text{C(CH}_3\text{)}-\text{COO}-) linked to a sulfonamide-functionalized tridecafluorohexyl group (C6F13SO2N(CH3)\text{C}_6\text{F}_{13}\text{SO}_2\text{N(CH}_3\text{)}-) . The perfluorinated chain imparts exceptional resistance to thermal degradation and chemical attack, while the ester group enables polymerization and functionalization.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H12F13NO4S\text{C}_{13}\text{H}_{12}\text{F}_{13}\text{NO}_{4}\text{S}
Molecular Weight525.28 g/mol
CAS Registry Number67584-61-6
SynonymsNN-Methylperfluorohexanesulfonamidoethyl methacrylate

Spectroscopic and Physical Characteristics

The compound’s infrared (IR) spectrum shows characteristic peaks for the ester carbonyl (1720cm1\sim 1720 \, \text{cm}^{-1}), sulfonyl group (1350cm1\sim 1350 \, \text{cm}^{-1}), and C-F bonds (11001250cm11100-1250 \, \text{cm}^{-1}) . Nuclear magnetic resonance (NMR) data reveal distinct signals for the methacrylate vinyl protons (δ5.66.1ppm\delta 5.6-6.1 \, \text{ppm}) and the trifluoromethyl groups (δ80ppm\delta -80 \, \text{ppm} in 19F NMR^{19}\text{F NMR}). Its low surface energy (10mN/m\sim 10 \, \text{mN/m}) makes it ideal for hydrophobic coatings .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Sulfonamide Formation: Tridecafluorohexanesulfonyl chloride reacts with methylamine to yield NN-methyltridecafluorohexanesulfonamide .

  • Esterification: The sulfonamide is coupled with methacryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 025C0-25^\circ \text{C}

  • Yield: 6580%65-80\% after purification by column chromatography .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize efficiency and minimize byproducts . Electrochemical fluorination (ECF), though less common due to environmental concerns, remains a viable method for generating perfluorinated precursors .

Table 2: Synthetic Routes Comparison

MethodAdvantagesLimitations
Stepwise EsterificationHigh purity, scalableSolvent-intensive
ECF-Based SynthesisCost-effective for bulk productionGenerates branched isomers

Chemical Reactivity and Functionalization

Polymerization Behavior

The methacrylate group undergoes radical-initiated polymerization to form poly(methacrylate) derivatives with embedded perfluoroalkyl chains. Azobisisobutyronitrile (AIBN) at 6080C60-80^\circ \text{C} is commonly used, yielding polymers with glass transition temperatures (TgT_g) exceeding 100C100^\circ \text{C} .

Hydrolysis and Substitution Reactions

  • Acidic Hydrolysis: The ester bond cleaves to form methacrylic acid and NN-methyltridecafluorohexanesulfonamidoethanol.

  • Nucleophilic Substitution: Amines or thiols displace the sulfonamide group, enabling the synthesis of fluorinated surfactants .

Applications in Industry and Research

Fluorosurfactants and Coatings

The compound’s amphiphilic nature facilitates its use in firefighting foams, lubricants, and water-repellent textiles . Polymer coatings incorporating this monomer exhibit contact angles >110110^\circ, ideal for anti-fouling surfaces .

Biomedical Materials

Functionalized polymers derived from this compound are explored for drug delivery systems due to their biocompatibility and controlled release properties .

Environmental and Regulatory Considerations

PFAS Persistence and Toxicity

The tridecafluorohexyl chain resists degradation, leading to bioaccumulation in ecosystems . Regulatory agencies advocate for alternatives, though limited substitutes exist for high-performance applications .

Mitigation Strategies

  • Green Chemistry Approaches: Developing shorter-chain fluorinated analogs .

  • Wastewater Treatment: Advanced oxidation processes to degrade PFAS .

Recent Advances and Future Directions

Recent studies focus on:

  • Photoinduced Polymerization: Reducing energy consumption in synthesis .

  • Biodegradable Fluoropolymers: Incorporating esterase-sensitive linkages .

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